Biotin-PEG9-amine

Catalog No.
S1972843
CAS No.
960132-48-3
M.F
C30H58N4O11S
M. Wt
682.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-PEG9-amine

CAS Number

960132-48-3

Product Name

Biotin-PEG9-amine

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C30H58N4O11S

Molecular Weight

682.9 g/mol

InChI

InChI=1S/C30H58N4O11S/c31-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-32-28(35)4-2-1-3-27-29-26(25-46-27)33-30(36)34-29/h26-27,29H,1-25,31H2,(H,32,35)(H2,33,34,36)/t26-,27-,29-/m0/s1

InChI Key

UHIKHSATVJGWOI-YCVJPRETSA-N

SMILES

Array

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2

Biotin-PEG9-amine is a discrete, heterobifunctional bioconjugation reagent comprising a biotin moiety, a highly hydrophilic 9-unit polyethylene glycol (PEG) spacer, and a reactive primary amine. Designed for high-efficiency coupling to activated carboxylates (e.g., NHS esters or EDC-activated acids), it is a critical building block in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and surface-functionalized nanoparticles . The compound's exact molecular weight (682.87 g/mol) and monodisperse nature (≥95% oligomer uniformity) ensure batch-to-batch consistency, while its specific spacer length (~39 Å) is engineered to overcome steric hindrance during streptavidin binding . For procurement teams, selecting Biotin-PEG9-amine ensures optimal aqueous solubility and precise analytical characterization, making it superior to legacy hydrophobic or polydisperse alternatives.

Substituting Biotin-PEG9-amine with shorter analogs (e.g., Biotin-PEG4-amine) or spacer-less alternatives (Biotin-amine) frequently results in bioconjugation failure due to severe steric hindrance. The avidin/streptavidin binding pocket is approximately 9 Å deep; when biotin is attached directly to a bulky protein or nanoparticle without a sufficient spacer, the target molecule physically clashes with the streptavidin surface, drastically reducing binding affinity [1]. Conversely, substituting with hydrophobic long-chain aliphatic spacers (e.g., Biotin-LC-LC-amine) introduces severe solubility issues, often causing heavily labeled proteins to precipitate out of aqueous buffers. Furthermore, utilizing cheaper, polydisperse PEG mixtures (e.g., Biotin-PEG400-amine) produces a Gaussian distribution of conjugate masses, which severely complicates LC-MS/MS characterization and fails to meet strict regulatory quality control requirements for ADC and PROTAC manufacturing.

Steric Clearance for Bulky Conjugates

The binding pocket of streptavidin is buried ~9 Å below the protein surface. When conjugating large biomolecules, a sufficient spacer is required to prevent steric clash. Biotin-PEG9-amine provides a linear extension of approximately 39 Å, which comfortably exceeds the pocket depth and the hydration layer of most target proteins. In contrast, Biotin-PEG4-amine provides only ~18 Å of clearance, which can lead to incomplete binding when attached to sterically demanding surfaces like nanoparticles or intact exosomes [1].

Evidence DimensionSpacer length and steric clearance
Target Compound DataBiotin-PEG9-amine (~39 Å spacer length)
Comparator Or BaselineBiotin-PEG4-amine (~18 Å spacer length)
Quantified Difference>2x increase in spacer length, ensuring complete penetration of the 9 Å streptavidin pocket without bulky conjugate clash.
ConditionsBioconjugation to large proteins or nanoparticle surfaces.

Procurement of the PEG9 variant is essential when labeling large or complex macromolecules where shorter linkers would compromise assay sensitivity due to steric blocking.

Aqueous Solubility and Prevention of Conjugate Aggregation

Hydrophobic linkers such as LC (aminocaproic acid) or LC-LC significantly reduce the aqueous solubility of the resulting bioconjugate, especially at a high Degree of Labeling (DOL > 3). Biotin-PEG9-amine incorporates 9 oxygen atoms capable of hydrogen bonding, maintaining high solubility in standard aqueous buffers (e.g., PBS). Comparative formulation data indicates that PEG-based linkers prevent the precipitation of heavily labeled antibodies that typically occurs when using equivalent molar ratios of Biotin-LC-LC-amine .

Evidence DimensionConjugate aqueous solubility
Target Compound DataBiotin-PEG9-amine (Highly hydrophilic, prevents precipitation at high DOL)
Comparator Or BaselineBiotin-LC-LC-amine (Hydrophobic, induces aggregation at DOL > 3)
Quantified DifferenceSignificant reduction in conjugate aggregation and loss of protein yield during aqueous purification steps.
ConditionsHigh degree of labeling (DOL) of antibodies in 0.1 M PBS.

Prevents costly loss of high-value therapeutic proteins or antibodies due to irreversible aggregation during the labeling process.

Analytical Reproducibility via Discrete Monodispersity

Regulatory standards for ADCs and PROTACs require precise mass characterization. Biotin-PEG9-amine is synthesized as a discrete PEG (dPEG) with ≥95% oligomer uniformity, yielding an exact molecular weight of 682.87 g/mol. Using legacy polydisperse PEG mixtures (e.g., PEG400) results in a complex Gaussian mass distribution, making it nearly impossible to accurately determine the exact drug-to-antibody ratio (DAR) via LC-MS/MS .

Evidence DimensionOligomer uniformity and MS resolution
Target Compound DataBiotin-PEG9-amine (≥95% single oligomer, exact mass 682.87)
Comparator Or BaselinePolydisperse Biotin-PEG400-amine (Broad distribution of n=6 to n=12 oligomers)
Quantified DifferenceSingle defined MS peak vs. unresolvable multi-peak distribution.
ConditionsLC-MS/MS characterization of bioconjugates.

Essential for GMP manufacturing and regulatory compliance where exact mass characterization of the final bioconjugate is mandatory.

PROTAC Linker Synthesis

Biotin-PEG9-amine is highly suited for synthesizing biotinylated PROTACs or serving as a flexible spacer between the E3 ligase ligand and the target protein ligand. The 9-unit PEG chain provides an optimal balance of flexibility and hydrophilicity, preventing the formation of insoluble aggregates while allowing the two warheads to adopt the necessary conformation for ternary complex formation .

Antibody-Oligonucleotide Conjugates (AOCs) and ADCs

In the development of targeted therapeutics, the discrete nature of Biotin-PEG9-amine allows for precise calculation of the Drug-to-Antibody Ratio (DAR). Its terminal primary amine reacts efficiently with activated esters on the antibody, while the PEG9 spacer maintains the overall solubility of the conjugate, ensuring reproducible pharmacokinetics .

Surface Functionalization of Biosensors and Nanoparticles

When functionalizing solid supports, gold nanoparticles, or SPR sensor chips, the ~39 Å length of the PEG9 spacer is critical. It allows the biotin moiety to extend beyond the hydration layer and any surface crowding, ensuring rapid and high-affinity capture by avidin or streptavidin-coated surfaces without steric hindrance[1].

XLogP3

-2.2

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

682.38227985 Da

Monoisotopic Mass

682.38227985 Da

Heavy Atom Count

46

Wikipedia

N-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide

Dates

Last modified: 08-16-2023

Explore Compound Types